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The table below summarizes quantitative data on how avasimibe inhibits key human cytochrome P450

enzymes, which is essential for predicting potential drug-drug interactions.

Cytochrome P450
Enzyme

Inhibition Type
IC₅₀ Value
(μM)

Experimental System Citations

CYP2C9 Potent, direct

inhibition

2.9 ± 0.14

μM

Human hepatic microsomes [1] [2] [3]

CYP1A2 Moderate inhibition 13.9 μM Human hepatic microsomes [3]

CYP2C19 Moderate inhibition 26.5 ± 2.8
μM

Human hepatic microsomes [1] [2] [3]

CYP3A4 Induction (via PXR
activation)

N/A Primary human hepatocytes,
in vivo studies

[2] [4]

This dual nature of avasimibe—inhibiting some enzymes while inducing others—is a key source of complex

drug interactions.

Clinical Relevance & Key Interactions

Understanding the clinical consequences of this profile is critical for your research.
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Significant Clinical Interaction with CYP2C9 Substrates: A clinical study demonstrated that co-

administration of avasimibe (750 mg) with the CYP2C9 substrate warfarin led to a 54.2% reduction
in trough concentrations of S-warfarin and significantly decreased prothrombin times by up to

21% [2]. This confirms that avasimibe's induction of CYP2C9 has a clinically meaningful impact,
accelerating the metabolism of co-administered drugs.

Abolished Drug Efficacy *In Vivo*: A recent (2025) study reported that avasimibe completely
abolished the cancer-preventive efficacy of fluvastatin in a mouse model. The study concluded

that this was likely due to avasimibe inducing the CYP450-mediated metabolism of fluvastatin,
despite the combination showing promise in vitro [5].

Development Discontinuation: It is important to note that the high potential for drug interactions
was a key reason for the discontinuation of avasimibe's development as a lipid-lowering agent [4].

Experimental Protocols for Inhibition Assays

For researchers looking to validate or test these interactions, here is a detailed methodology for an in vitro

CYP inhibition assay, adapted from the literature [3].

Key Materials:

Test Compound: Avasimibe (e.g., from Pfizer/Selleck Chemicals) [1] [3]

Enzyme Source: Pooled human liver microsomes (HLM) from at least 15 donors [3]
Probe Substrates: Phenacetin (for CYP1A2), Tolbutamide or (S)-warfarin (for CYP2C9), [3] [6]

Cofactor: NADPH (1 mM) in potassium phosphate buffer (100 mM, pH 7.4) [3]
Analytical Instrumentation: LC/MS/MS system [3]

Step-by-Step Procedure:

Preparation: Prepare serial dilutions of avasimibe (e.g., 0.3 to 40 μM) in a suitable solvent like

DMSO, ensuring the final solvent concentration is ≤0.5-1% (v/v) to avoid interference [3] [6].
Incubation: In duplicate, incubate HLM (e.g., 0.1 mg/mL) with the probe substrate at its approximate

Kₘ concentration and avasimibe (or vehicle control) in potassium phosphate buffer at 37°C for 7
minutes [3].

Reaction Initiation: Start the enzymatic reaction by adding NADPH.
Termination: After a predetermined incubation time (e.g., 25 minutes), quench the reaction with an

ice-cold organic solvent like acetonitrile containing an internal standard [3].
Analysis: Centrifuge the samples, transfer the supernatant, and quantify the metabolite formation

using LC/MS/MS. Compare the metabolite formation in the presence of avasimibe to the vehicle
control [3] [6].
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Data Calculation: Plot the inhibitor concentration versus the percentage of remaining enzyme

activity. Fit the data to a suitable model to calculate the IC₅₀ value [3].

Mechanism of Action and Interaction Pathways

The following diagram illustrates the dual and complex mechanisms by which avasimibe modulates the

CYP450 system, leading to potential drug interactions.
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Q1: My in vivo experiment shows a co-administered drug has unexpectedly lost efficacy. Could

avasimibe be the cause? A: Yes, this is a highly probable cause. Avasimibe is a potent inducer of CYP3A4

and CYP2C9. If your co-administered drug is a substrate of these enzymes, avasimibe will accelerate its

metabolism, lowering its plasma concentration and efficacy. This effect was clearly demonstrated with

warfarin and fluvastatin [2] [5]. Troubleshooting Tip: Review the metabolic pathway of your co-

administered drug. If it is primarily cleared by CYP3A4 or CYP2C9, the interaction is the likely culprit.

Q2: My in vitro cytotoxicity data for avasimibe and a statin showed strong synergy, but my in vivo

mouse model showed no effect. Why? A: This discrepancy can be directly explained by avasimibe's CYP

induction profile. In vitro systems often lack the full metabolic enzyme induction capacity. In vivo,

avasimibe induces CYP enzymes, which can rapidly metabolize the statin before it can reach effective

concentrations at the target site, thereby abolishing its efficacy, as was reported with fluvastatin [5].

Troubleshooting Tip: When planning in vivo combination studies with avasimibe, carefully select partner

drugs that are not metabolized by CYP3A4 or CYP2C9, or plan for therapeutic drug monitoring.

Q3: Which CYP enzymes should I screen for when studying potential interactions with avasimibe? A:

Your screening panel must be comprehensive. Prioritize CYP2C9, CYP1A2, and CYP2C19 for direct

inhibition studies [1] [3]. Crucially, you must also assess the compound's potential to be a victim of induction

by CYP3A4 and CYP2C9 [2] [4]. A cocktail assay using human hepatocytes or a validated in vitro

induction model is recommended for this purpose [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. articles effects of avasimibe on cytochrome p450 2c9 ... [sciencedirect.com]

2. Effects of avasimibe on cytochrome P450 2C9 expression ... [pubmed.ncbi.nlm.nih.gov]

3. Avasimibe | P450 (e.g. CYP17) inhibitor | Mechanism [selleckchem.com]

4. Avasimibe [en.wikipedia.org]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15333513/
https://www.mdpi.com/1422-0067/26/6/2502
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/6/2502
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.smolecule.com/products/s519820?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0090955624030447
https://www.selleckchem.com/products/Avasimibe(CI-1011).html
https://pubmed.ncbi.nlm.nih.gov/15333513/
https://en.wikipedia.org/wiki/Avasimibe
https://www.sciencedirect.com/science/article/abs/pii/S0090955624102139
https://www.smolecule.com/products/s519820?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/abs/pii/S0090955624030447
https://pubmed.ncbi.nlm.nih.gov/15333513/
https://www.selleckchem.com/products/Avasimibe(CI-1011).html
https://en.wikipedia.org/wiki/Avasimibe
https://www.smolecule.com/products/s519820?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


5. Avasimibe Abolishes the Efficacy of Fluvastatin for the ... [mdpi.com]

6. High-Throughput Cytochrome P450 Cocktail Inhibition ... [sciencedirect.com]

To cite this document: Smolecule. [Avasimibe CYP450 Inhibition Profile]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b519820#avasimibe-cyp450-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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